4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid
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Overview
Description
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one structure is characterized by a benzopyran ring system, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and markers due to its chromen-2-one structure.
Mechanism of Action
The mechanism of action of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects. It can also interact with various enzymes and proteins, modulating their activity and resulting in anticancer and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid.
N-Substituted 7-amino-4-methyl-2H-chromen-2-ones: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Uniqueness
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to act as a fluorescent dye and its diverse range of biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
873950-23-3 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(7-amino-2-oxochromen-4-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-10-3-4-11-9(6-14(19)20-12(11)7-10)8-16-5-1-2-13(17)18/h3-4,6-7,16H,1-2,5,8,15H2,(H,17,18) |
InChI Key |
ABBDKCYIEDGOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CNCCCC(=O)O |
Origin of Product |
United States |
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